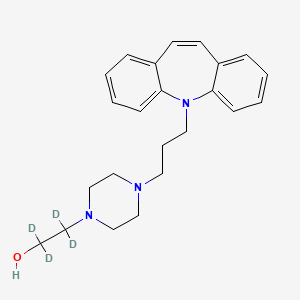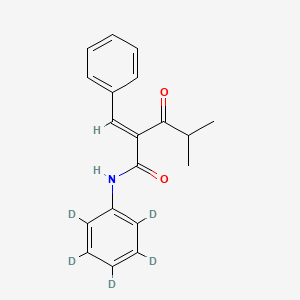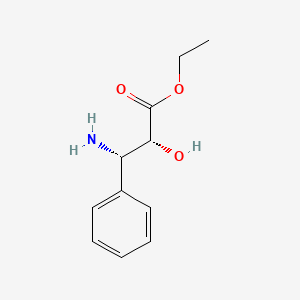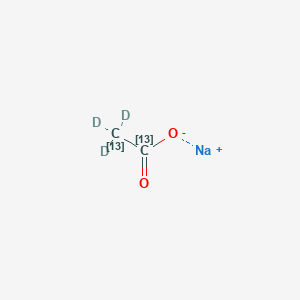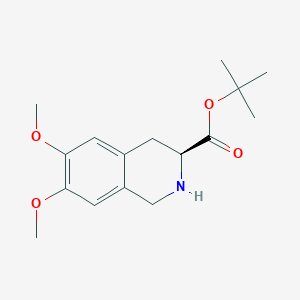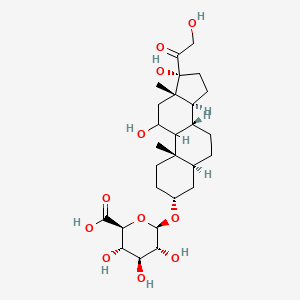
Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Allo-3alpha-tetrahydrocortisol 3-O-beta-D-Glucuronide involves the conversion of cortisol to its tetrahydro derivatives followed by glucuronidation. Hosoda et al. (1990) described the chemical synthesis of the 3- and 21-glucuronides of allo-tetrahydrocortisol (allo-THF) and allotetrahydrocortisone (allo-THE), which are formed via selective hydrogenation and subsequent glucuronidation using the Koenigs-Knorr reaction (Hosoda, Osanai, Fukasawa, & Nambara, 1990).
Molecular Structure Analysis
The molecular structure of this compound, like other steroid glucuronides, features a steroid backbone with a glucuronic acid moiety attached, enhancing its solubility and facilitating its excretion. The precise location and orientation of the glucuronide moiety are crucial for its biological activity and excretion pathways.
Chemical Reactions and Properties
This metabolite is involved in several chemical reactions, primarily related to its role in the metabolism and excretion of cortisol. The glucuronidation reaction, which attaches glucuronic acid to the steroid molecule, is a key phase II metabolic reaction that increases the molecule's hydrophilicity, making it more readily excretable via the kidneys.
Physical Properties Analysis
The physical properties of Allo-3alpha-tetrahydrocortisol 3-O-beta-D-Glucuronide, such as solubility and stability, are influenced by its molecular structure. The presence of the glucuronic acid group increases its solubility in water compared to its parent steroid, cortisol, thereby facilitating its transport in the bloodstream and excretion in urine.
Chemical Properties Analysis
The chemical properties, including reactivity and binding characteristics, are influenced by the glucuronide group. This modification reduces the molecule's ability to bind to cortisol receptors, thus diminishing its biological activity compared to cortisol. This property is crucial for the body's regulation of cortisol levels and activity, preventing the prolonged effects of cortisol that could arise from unmetabolized circulating steroids.
Aplicaciones Científicas De Investigación
3alpha-Hydroxysteroid Dehydrogenase (3alpha-HSD) in Biological Systems
3alpha-HSD plays a critical role in the metabolism of androgens, progestins, and glucocorticoids, influencing the concentration and activity of key effector steroids within target cells. This enzyme's actions facilitate the switch from genomic to non-genomic activity of these steroids, highlighting its importance in regulating physiological responses and potential therapeutic targets in steroid-related disorders (Degtiar & Kushlinsky, 2001).
Glucuronidation in Drug Metabolism
Glucuronidation is a significant metabolic pathway that affects the pharmacokinetics and pharmacodynamics of drugs, including the metabolism of glucocorticoids. This process involves the conjugation of drugs or their metabolites with glucuronic acid, facilitating their excretion. The monitoring of glucuronide metabolites is crucial in therapeutic drug monitoring, offering insights into drug efficacy and safety. Although the direct application of "Allo-3alpha-tetrahydrocortisol 3-O-beta-D-Glucuronide" in this context is not explicitly detailed, the understanding of glucuronidation processes provides a framework for assessing the metabolism of related compounds and their potential effects on health and disease management (Shipkova & Wieland, 2005).
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5S,8S,10S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O11/c1-25-7-5-13(37-24-21(33)19(31)20(32)22(38-24)23(34)35)9-12(25)3-4-14-15-6-8-27(36,17(30)11-28)26(15,2)10-16(29)18(14)25/h12-16,18-22,24,28-29,31-33,36H,3-11H2,1-2H3,(H,34,35)/t12-,13+,14-,15-,16?,18?,19-,20-,21+,22-,24+,25-,26-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZINUFSVVJAFHD-SHHSTTTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3C2C(C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746971 |
Source


|
| Record name | (3alpha,5alpha,9xi)-11,17,21-Trihydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide | |
CAS RN |
30954-21-3 |
Source


|
| Record name | (3alpha,5alpha,9xi)-11,17,21-Trihydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


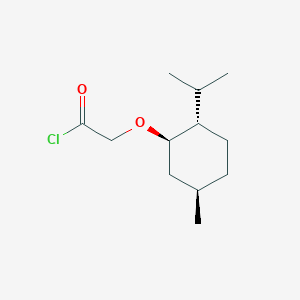

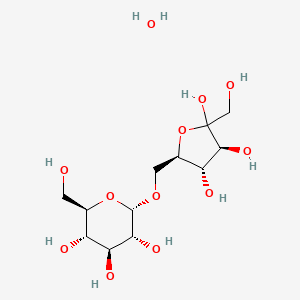
![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1146733.png)
